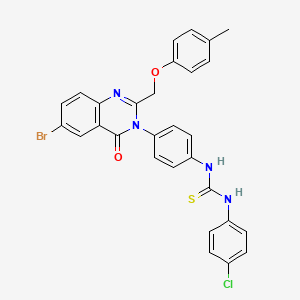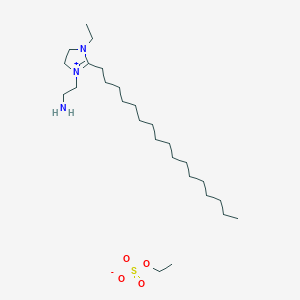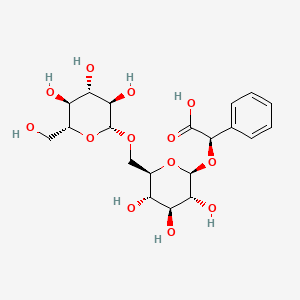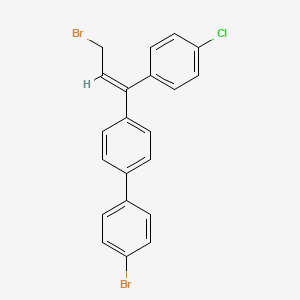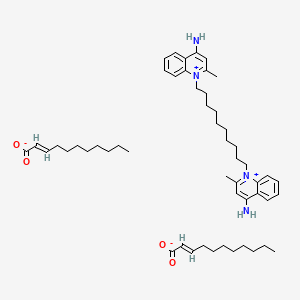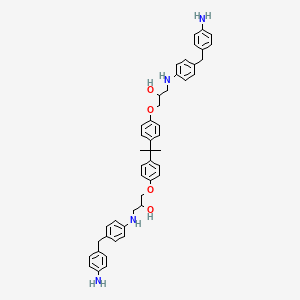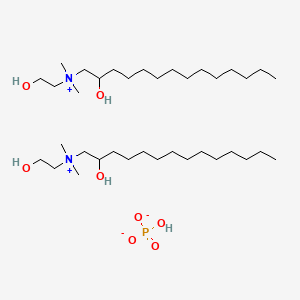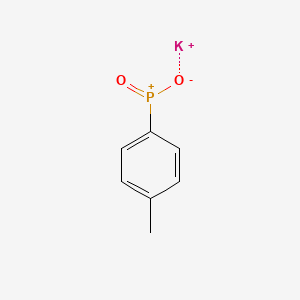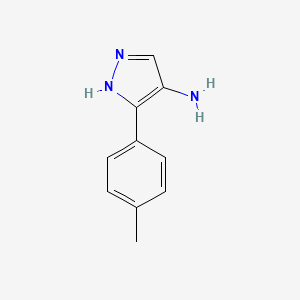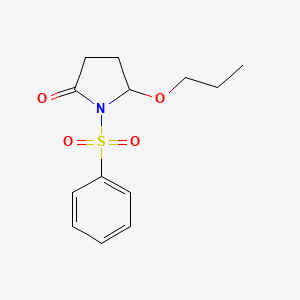
Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound that features a triazene group, a sulfonate group, and a substituted benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps. The starting materials often include 5-chloro-2-methoxyaniline and ethyl benzoate derivatives. The synthesis process may involve:
Diazotization: The 5-chloro-2-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethyl benzoate derivative under basic conditions to form the triazene compound.
Sulfonation: The triazene compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Potassium Salt Formation: Finally, the sulfonated product is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form azo compounds.
Reduction: The triazene group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted benzoates with different nucleophiles.
Aplicaciones Científicas De Investigación
Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: These compounds share the 5-chloro-2-methoxyphenyl moiety and exhibit similar chemical properties.
1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: This compound also contains the 5-chloro-2-methoxyphenyl group and is used in similar research applications.
Uniqueness
Dipotassium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of a triazene group and a sulfonate group, which imparts distinct chemical reactivity and biological activity. Its solubility in water and potential for forming stable salts make it particularly useful in various applications.
Propiedades
Número CAS |
83249-40-5 |
|---|---|
Fórmula molecular |
C16H14ClK2N3O6S |
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
dipotassium;2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16ClN3O6S.2K/c1-3-18-20(19-13-8-10(17)4-7-15(13)26-2)14-6-5-11(27(23,24)25)9-12(14)16(21)22;;/h3-9,19H,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-3-;; |
Clave InChI |
IGMKIGQJSJMIHD-FYEJHOEVSA-L |
SMILES isomérico |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[K+].[K+] |
SMILES canónico |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


